molecular formula C8H6Cl3NO3 B166828 Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester CAS No. 60825-26-5

Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester

Cat. No. B166828
CAS RN: 60825-26-5
M. Wt: 270.5 g/mol
InChI Key: MNYBZEHWPRTNJY-UHFFFAOYSA-N
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Description

“Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester” is also known as Triclopyr methyl ester . It has a molecular formula of C8H6Cl3NO3 and a molecular weight of 270.497 . This compound belongs to the pyridine group .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C8H6Cl3NO3/c1-14-6(13)3-15-8-5(10)2-4(9)7(11)12-8/h2H,3H2,1H3 . The chemical structure of this compound is available in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

The compound has a molar mass of 256.46 g·mol−1 . It appears as a fluffy solid with a melting point of 148 to 150 °C . It has a solubility of 440 mg/L in water and 989 g/kg in acetone . The acidity (pKa) of the compound is 2.68 .

Scientific Research Applications

“Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester” is a specific chemical compound with a molecular weight of 270.497 . While the specific applications of this compound are not readily available in the search results, acetic acid, a related compound, has a wide range of applications across various sectors. Here are some of them:

  • Industrial Use : Acetic acid is used in many industrial processes for the production of substrates. It is often used as a chemical reagent for the production of a number of chemical compounds like acetic anhydride, ester, vinyl acetate monomer, vinegar, and many other polymeric materials. It is also used to purify organic compounds as it can be used as a solvent for recrystallization .

  • Medical Use : Acetic acid has a lot of uses in the medical field. It can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci and others. It is also used in cervical cancer screening and for the treatment of infections. It is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .

  • Food Industry : In the food industry, acetic acid finds its use most commonly in commercial pickling operations, and in condiments like mayonnaise, mustard and ketchup. It is also used for seasoning various food items like salads etc .

  • Household Uses : Acetic acid which is a dilute solution is used extensively as vinegar. And as we are familiar with, vinegar is widely used for cleaning, laundry, cooking, and many other household uses .

  • Industrial Use : Acetic acid is used in many industrial processes for the production of substrates. It is often used as a chemical reagent for the production of a number of chemical compounds like acetic anhydride, ester, vinyl acetate monomer, vinegar, and many other polymeric materials. It is also used to purify organic compounds as it can be used as a solvent for recrystallization .

  • Medical Use : Acetic acid has a lot of uses in the medical field. It can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci and others. It is also used in cervical cancer screening and for the treatment of infections. It is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .

  • Food Industry : In the food industry, acetic acid finds its use most commonly in commercial pickling operations, and in condiments like mayonnaise, mustard and ketchup. It is also used for seasoning various food items like salads etc .

  • Household Uses : Acetic acid which is a dilute solution is used extensively as vinegar. And as we are familiar with, vinegar is widely used for cleaning, laundry, cooking, and many other household uses .

Safety And Hazards

Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The compound is slightly toxic to ducks (LD50 = 1698 mg/kg) and quail (LD50 = 3000 mg/kg) . It has been found non-toxic to bees and very slightly toxic to fish (rainbow trout LC50 (96 hr) = 117 ppm) .

properties

IUPAC Name

methyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO3/c1-14-6(13)3-15-8-5(10)2-4(9)7(11)12-8/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYBZEHWPRTNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069432
Record name Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester

CAS RN

60825-26-5
Record name Methyl 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60825-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-((3,5,6-trichloro-2-pyridinyl)oxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060825265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Mixtures of 2.56 g (0.01 g mole) of methyl 3,5,6-trichloro-2-pyridyl carbonate, 0.01 to 0.1 g mole of methyl chloroacetate, and initiator as noted were heated at 100° C. until gas evolution had stopped. Unreacted methyl chloroacetate was then removed from the reaction mixture using a rotary evaporator. The crude product remaining was analyzed by gas chromatography. In each case, a good yield (about 2.8 g of crude product) of the expected 3,5,6-trichloro-2-pyridoxyacetic acid, methyl ester (III) was found with only small amounts of by-products IV, V, and VI as shown schematically below. ##STR2## The reaction conditions and results are listed in detail in Table II.
Name
methyl 3,5,6-trichloro-2-pyridyl carbonate
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 43.4 g (0.2 mole) of 2,3,5,6-tetrachloropyridine, 108 g (1.2 mole) of methyl glycolate, and 26.6 g (0.25 mole) of anhydrous sodium carbonate. The resulting mixture was stirred and heated to 110° C. at atmospheric pressure with methanol distillate being removed, as it formed, through a distillation head. After 3.5 hours, 6.5 g of methanol distillate was collected. This distillate, along with 64.0 g of additional methanol was added to the reaction mixture and reflux was continued for 1 hour. The solution was cooled to room temperature and anhydrous hydrogen chloride was sparged in slowly, until the solution was acidic to thereby minimize hydrolysis. The solution was refluxed at 70° C. for two more hours, and volatiles were removed in a vacuum. One hundred and eighteen grams of methanol and methyl glycolate were recovered. Perchloroethylene (150 g) was used to extract the ester. After washing the resulting perchloroethylene solution with water and cooling to 20° C., crystals of the product precipitated. These crystals were filtered and dried to give 41.2 g (0.15 mole) of methyl 3,5,6-trichloro-2-pyridinyloxyacetate, m.p. 99°-103° C. The ester product was analyzed by gas-liquid chromatography and was shown to be about 98% pure. Further recrystallization from methanol gave the pure ester, m.p. 104.5°-106° C. In the filtrate from the original crystallization there was another 8.2 g (0.03 mole) of product, and therefore, the total amount of product was 49.4 g (0.18 mole), which represented a 90% yield based on the tetrachloropyridine.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KP Shadangi, K Mohanty - Fuel, 2015 - Elsevier
In this work, pyrolysis technology was used to convert biomass and waste to energy. Polystyrene wastes (Thermocol) were co-pyrolyzed with non-edible seed (such as Karanja and …
Number of citations: 85 www.sciencedirect.com
MN Akter, R Hashim, A Sutriana… - Jurnal Kedokteran Hewan …, 2018 - jurnal.usk.ac.id
The purpose of this study was to evaluate the in vitro and in vivo antimicrobial activity of the commercial Lactobacillus acidophilus (L. acidophilus) cells and cell free extract against …
Number of citations: 3 jurnal.usk.ac.id

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